2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride
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Overview
Description
2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride: is a chemical compound with potential applications in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a trans-4-aminocyclohexyl group and a 7-fluoroisoindolin-1-one moiety, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . This is followed by further hydrogenation of the intermediate 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure . The final step involves heating the resulting 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially providing therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- trans-4-Aminocyclohexanol hydrochloride
- trans-4-Hydroxycyclohexylamine hydrochloride
- trans-2-Aminocyclohexanol hydrochloride
Uniqueness
Compared to similar compounds, 2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride stands out due to the presence of the 7-fluoroisoindolin-1-one moiety, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(4-aminocyclohexyl)-7-fluoro-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-12-3-1-2-9-8-17(14(18)13(9)12)11-6-4-10(16)5-7-11;/h1-3,10-11H,4-8,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYPLHQSMTBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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